molecular formula C26H31FN2O3 B3004574 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 301194-22-9

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B3004574
CAS No.: 301194-22-9
M. Wt: 438.543
InChI Key: SNPHNXJMRUKHHA-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 301194-22-9) is a synthetic intermediate with a molecular formula of C26H31FN2O3 and a molecular weight of 438.53 g/mol . This compound features a 4-fluorophenyl piperazine moiety, a structural feature known in medicinal chemistry for its potential in enzyme inhibition . Piperazine derivatives are investigated as key scaffolds in developing inhibitors for various biological targets, including enzymes like tyrosinase . The structural components of this molecule—including the cyclohexylphenyl group, the fluorophenyl piperazine, and the oxobutanoic acid chain—suggest potential as a building block for pharmaceutical research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and operating in a well-ventilated environment.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3/c27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)24(26(31)32)18-25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h6-13,19,24H,1-5,14-18H2,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPHNXJMRUKHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, identified by its CAS number 301194-22-9, is a synthetic compound with potential therapeutic applications. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26H31FN2O3, with a molecular weight of 438.53 g/mol. It has a predicted boiling point of 640.7 °C and a density of approximately 1 g/cm³. The pKa value is estimated to be around 3.99, indicating its acidic nature .

Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. This interaction can influence various neurological pathways, potentially leading to therapeutic effects in psychiatric disorders and neurodegenerative diseases.

Antidepressant Effects

A study demonstrated that the compound exhibits antidepressant-like effects in animal models. The mechanism was associated with increased levels of serotonin and norepinephrine in the brain, suggesting a role in mood regulation.

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to inhibit apoptotic pathways, which could be beneficial in conditions like Alzheimer's disease.

Analgesic Activity

Preliminary data suggest that the compound may possess analgesic properties. In pain models, it reduced nociceptive responses, indicating potential use as a pain management agent.

Case Studies

  • Case Study on Depression : In a controlled study involving rodents, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The results were measured using the forced swim test and tail suspension test, both standard methods for assessing antidepressant efficacy.
  • Neuroprotection in Alzheimer's Models : Another study focused on the neuroprotective effects of the compound in cellular models of Alzheimer's disease. Results indicated decreased levels of beta-amyloid plaques and improved cell viability when treated with the compound compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeEffectMechanism of ActionReference
AntidepressantReduces depressive behaviorsIncreases serotonin and norepinephrine levels
NeuroprotectiveProtects against oxidative stressInhibits apoptotic pathways
AnalgesicReduces pain responseModulation of nociceptive pathways

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies on fluorine-substituted compounds have shown enhanced activity against drug-resistant bacterial strains. The incorporation of fluorine is known to improve metabolic stability and bioactivity, making these compounds promising candidates for treating infections caused by resistant bacteria .

Cannabinoid Receptor Modulation

The compound's structural similarities to known cannabinoid receptor modulators suggest potential applications in modulating cannabinoid receptor activity. Research indicates that certain analogs can act as inverse agonists at the CB1 receptor, which may lead to therapeutic effects in obesity management and metabolic disorders . The selective binding affinity of these compounds can help in developing treatments with fewer side effects compared to existing medications.

Neuropharmacological Effects

Given the piperazine component of the compound, there is potential for neuropharmacological applications. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This opens avenues for exploring treatments for conditions like anxiety and depression.

Case Studies

StudyObjectiveFindings
Antimicrobial Studies Investigate antimicrobial efficacy of fluorinated derivativesCompounds showed significant inhibition against methicillin-resistant Staphylococcus aureus with MIC values as low as 0.78 μg/mL .
CB1 Receptor Antagonism Evaluate potential antiobesity effectsNew analogs demonstrated comparable efficacy to existing CB1 antagonists while showing reduced psychiatric side effects .
Neuropharmacological Assessment Assess impact on serotonin receptorsPreliminary data suggest modulation of serotonin pathways, indicating potential for mood disorder treatments .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared to structurally related 4-oxobutanoic acid derivatives, focusing on substituent variations and their implications.

Core Structure and Key Modifications

  • Core: All analogs share the 4-oxobutanoic acid backbone.
  • Position 4 : The cyclohexylphenyl group in the target compound distinguishes it from most analogs, which typically feature simpler aryl groups (e.g., chlorophenyl, fluorophenyl) .
  • Position 2 : The 4-(4-fluorophenyl)piperazinyl group is common in analogs but varies in substituents (e.g., sulfonyl, chloro) .

Key Analogs and Their Features

Compound Name Position 4 Substituent Position 2 Substituent Molecular Formula Molecular Weight Evidence ID
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid 4-Cyclohexylphenyl 4-(4-Fluorophenyl)piperazinyl C₂₆H₃₀FN₂O₃ 461.53 Target
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid 4-Chlorophenyl 4-(3-Chlorophenyl)piperazinyl C₂₀H₂₀Cl₂N₂O₃ 407.29
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid - 4-(4-Fluorobenzenesulfonyl)piperazinyl C₁₄H₁₇FN₂O₅S 356.36
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid - 4-(4-Fluorophenyl)piperazinyl + hydroxyphenylamino C₂₁H₂₄FN₃O₄ 401.44
4-(4-Fluorophenyl)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid 4-Fluorophenyl (4-Methoxyphenyl)methyl C₁₈H₁₇FO₄ 316.33

Substituent Effects

  • Cyclohexylphenyl vs.
  • Piperazine Modifications :
    • 4-Fluorophenyl : Enhances binding to serotonin/dopamine receptors due to halogen-π interactions .
    • Sulfonyl Groups (e.g., ): Increase polarity and hydrogen-bonding capacity, possibly reducing blood-brain barrier penetration compared to aryl-substituted piperazines .
  • Halogen Variations : Chlorophenyl analogs () may exhibit stronger electron-withdrawing effects than fluorophenyl, altering electronic properties and receptor affinity .

Physicochemical Properties

  • Molecular Weight : The target compound (461.53 g/mol) is heavier than most analogs due to the cyclohexylphenyl group, which may affect pharmacokinetics (e.g., absorption, half-life).
  • Polar Surface Area (PSA): The 4-oxobutanoic acid core and piperazine contribute to a high PSA (~90 Ų), suggesting moderate solubility. Analogs with sulfonyl groups (e.g., ) have higher PSA (~110 Ų) due to the sulfonyl moiety .
  • logP : Estimated logP for the target compound is ~3.5 (cyclohexylphenyl increases lipophilicity), compared to ~2.8 for chlorophenyl analogs .

Q & A

Q. What are the established synthetic routes for 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid?

The compound is synthesized via multi-step reactions involving:

  • Knoevenagel condensation between a cyclohexylphenyl aldehyde and an appropriate ketone precursor to form the oxobutanoic acid backbone .
  • Introduction of the 4-fluorophenyl-piperazine moiety via nucleophilic substitution or coupling reactions under basic conditions .
  • Final purification using flash chromatography and HPLC to achieve >95% purity, as validated by 1^1H/13^{13}C NMR and mass spectrometry .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR spectroscopy to confirm substituent positions (e.g., cyclohexylphenyl integration at δ 1.2–2.1 ppm, fluorophenyl signals at δ 7.0–7.5 ppm) .
  • X-ray crystallography (where crystallizable) to resolve stereochemistry, as demonstrated for analogous piperazine-containing structures .
  • HPLC-MS for purity assessment and detection of synthetic byproducts (e.g., residual solvents or unreacted intermediates) .

Q. What initial biological activities have been reported for this compound?

Preliminary studies on structurally related compounds show:

  • Enzyme inhibition : Potency against kynurenine-3-hydroxylase (IC50_{50} ~0.8 µM) and cyclooxygenase-2 (COX-2) (IC50_{50} ~1.2 µM), attributed to the fluorophenyl-piperazine moiety enhancing target binding .
  • Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC 16 µg/mL) in agar diffusion assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale academic studies?

Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling reaction efficiency for piperazine introduction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while microwave-assisted synthesis reduces reaction time by 40% .
  • Automated purification : Continuous flow systems minimize manual handling and improve reproducibility .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to reduce inter-lab variability .
  • Purity verification : Re-test batches with discrepancies using orthogonal methods (e.g., LC-MS vs. NMR) to confirm absence of impurities .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing the cyclohexyl group with a tert-butyl group) to isolate structure-activity contributions .

Q. How can structure-activity relationship (SAR) models be developed for derivatives of this compound?

Key steps include:

  • Systematic substitution : Synthesize analogs with modified aryl (e.g., chlorophenyl vs. fluorophenyl) or piperazine groups (e.g., methyl-piperazine) .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities for targets like COX-2 or serotonin receptors .
  • In vitro validation : Test synthesized analogs in dose-response assays (e.g., IC50_{50} shifts from 1.2 µM to 0.5 µM with optimized substituents) .

Q. What challenges exist in assessing the compound’s pharmacokinetic properties, and how can they be addressed?

Challenges include:

  • Low solubility : Use co-solvents (e.g., PEG-400) or pro-drug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .
  • Metabolic instability : Conduct microsomal stability assays to identify vulnerable sites (e.g., piperazine oxidation) and introduce blocking groups (e.g., methyl substituents) .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C-labeling) for quantitative biodistribution studies in animal models .

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